molecular formula C8H15NO6 B3063545 N-Acetylglucopyranosylamine CAS No. 6983-36-4

N-Acetylglucopyranosylamine

Cat. No.: B3063545
CAS No.: 6983-36-4
M. Wt: 221.21 g/mol
InChI Key: IBONACLSSOLHFU-UHFFFAOYSA-N
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Description

N-Acetylglucopyranosylamine is a derivative of glucose, specifically an amide formed between glucosamine and acetic acid. This compound is significant in various biological systems and is a key component in the structure of bacterial cell walls, chitin in arthropods, and other polysaccharides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylglucopyranosylamine typically involves the coupling of glycosyl acceptors with donors under specific conditions. For instance, the coupling of glycosyl acceptor with mannose thioglycoside donor mediated by N-iodosuccinimide and silver triflate yields disaccharides . The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation, where genetically modified microorganisms are used to convert substrates like glucose into the desired compound. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-Acetylglucopyranosylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products:

Scientific Research Applications

N-Acetylglucopyranosylamine has a wide range of applications in scientific research:

Mechanism of Action

N-Acetylglucopyranosylamine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: N-Acetylglucopyranosylamine is unique due to its specific role in the biosynthesis of bacterial cell walls and its involvement in the formation of complex polysaccharides. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its distinctiveness .

Properties

CAS No.

6983-36-4

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-3(11)9-8-7(14)6(13)5(12)4(2-10)15-8/h4-8,10,12-14H,2H2,1H3,(H,9,11)

InChI Key

IBONACLSSOLHFU-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(C(O1)CO)O)O)O

Synonyms

1-GlcNAc
N-acetyl-beta-D-glucopyranosylamine
N-acetylglucopyranosylamine

Origin of Product

United States

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